N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide
CAS No.: 951233-59-3
Cat. No.: VC2937359
Molecular Formula: C14H24BNO4S2
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951233-59-3 |
|---|---|
| Molecular Formula | C14H24BNO4S2 |
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C14H24BNO4S2/c1-12(2,3)16-22(17,18)11-9-8-10(21-11)15-19-13(4,5)14(6,7)20-15/h8-9,16H,1-7H3 |
| Standard InChI Key | HMFSWELPLNFWRG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Identification
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is a compound with significant potential in medicinal chemistry and organic synthesis. The compound bears several key identifiers that facilitate its cataloging and research application:
| Identifier | Value |
|---|---|
| CAS Number | 951233-59-3 |
| Molecular Formula | C₁₄H₂₄BNO₄S₂ |
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide |
The compound's identity is further established through its standardized chemical notation systems, which are critical for database searching and chemical information exchange:
| Notation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C14H24BNO4S2/c1-12(2,3)16-22(17,18)11-9-8-10(21-11)15-19-13(4,5)14(6,7)20-15/h8-9,16H,1-7H3 |
| Standard InChIKey | HMFSWELPLNFWRG-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NC(C)(C)C |
Structural Features
The molecule contains several key structural elements that contribute to its potential functionality:
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Thiophene core: A five-membered aromatic ring containing a sulfur atom, which provides a rigid scaffold
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Sulfonamide group: The -SO₂NH- moiety, known for its hydrogen bonding capabilities and biological activity
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tert-Butyl substituent: A bulky alkyl group attached to the nitrogen of the sulfonamide
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Boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): A protected boronic acid functional group that enables synthetic transformations
The presence of these functional groups creates a molecule with interesting physicochemical properties and potential biological activities.
Synthesis and Applications
Research Applications
The compound is primarily designated for research use only, with explicit restrictions against human or veterinary applications. Its potential applications can be inferred from the broader class of thiophene sulfonamides and boron-containing compounds:
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As a building block in medicinal chemistry programs
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For structure-activity relationship studies in drug discovery
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As an intermediate in cross-coupling reactions, leveraging the boronic ester functionality
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Potentially as a carbonic anhydrase inhibitor, based on structural similarities to known inhibitors
Context Within Thiophene Sulfonamide Research
Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors
While specific research on N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is limited, the broader class of thiophene sulfonamides has been well-studied for their inhibitory activity against carbonic anhydrase (CA) enzymes. Historical research has established that five-membered heterocyclic sulfonamides, including thiophene derivatives, generally show greater potency as CA inhibitors compared to six-membered ring analogs .
This enhanced activity was first observed in 1945 by Davenport, who discovered that thiophene-2-sulfonamide exhibited more effective carbonic anhydrase inhibition compared to sulfanilamide and other six-membered aromatic/heterocyclic scaffolds . This finding has guided subsequent research in the field, establishing five-membered heterocyclic sulfonamides as privileged structures for CA inhibition.
Related Compounds and Their Activities
Research on related thiophene sulfonamides provides context for understanding the potential activity of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide:
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5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides: Prepared using click chemistry, these compounds exhibited varying degrees of inhibition against human carbonic anhydrase isoforms, with particularly strong activity against hCA II (KIs of 2.2-7.7 nM) .
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Sulfonamide derivatives with benzylsulfanyl moieties: These compounds have been investigated for their inhibitory properties against carbonic anhydrase .
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Thiophene sulfonamide derivatives with antiglaucoma potential: Studied in the early 1990s, these compounds led to the development of clinically used antiglaucoma medications like dorzolamide and brinzolamide .
| Supplier | Package Size | Price (as of 2025) |
|---|---|---|
| Alchimica | 100 mg | €529.77 |
| Alchimica | 250 mg | Not specified |
| Alchimica | 1 g | €1,817.55 |
| Vulcanchem | Various | Not specified |
The compound is classified as a research chemical, intended for laboratory use by qualified personnel.
Structure-Activity Relationship Considerations
Significance of the Thiophene Core
The thiophene core in this compound is particularly significant from a medicinal chemistry perspective. Studies have consistently shown that five-membered heterocyclic sulfonamides tend to be more potent inhibitors of carbonic anhydrase than six-membered ring analogs . This enhanced potency may be attributed to:
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Optimal geometric positioning of the sulfonamide group for interaction with the zinc ion in the CA active site
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Favorable electronic properties of the five-membered aromatic system
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Improved hydrophobic interactions within the enzyme binding pocket
Role of the Boronic Ester Moiety
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group is a protected form of a boronic acid. This functional group is particularly valuable in organic synthesis, especially for cross-coupling reactions like the Suzuki-Miyaura coupling. In the context of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide, this group may serve several purposes:
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As a protecting group for a boronic acid, enhancing stability during storage and handling
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As a reactive site for further functionalization through cross-coupling reactions
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Potentially as a bioactive moiety, as boronic acids have demonstrated various biological activities
The combination of the thiophene-sulfonamide scaffold with the boronic ester functionality creates a dual-purpose molecule with potential applications in both medicinal chemistry and synthetic methodology.
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